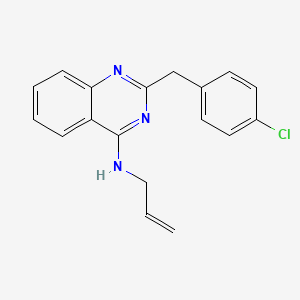

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-N-prop-2-enylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c1-2-11-20-18-15-5-3-4-6-16(15)21-17(22-18)12-13-7-9-14(19)10-8-13/h2-10H,1,11-12H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVJRPOKJOVCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.

Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

Allylation: The allyl group can be introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can occur at the quinazoline core or the chlorobenzyl group, potentially leading to the formation of reduced derivatives.

Substitution: N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Epoxides, alcohols, and ketones.

Reduction: Reduced quinazoline derivatives and dechlorinated products.

Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

Biological Studies: The compound can be used to study the biological activity of quinazoline derivatives and their interactions with various biological targets.

Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of quinazoline-based compounds.

Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. The presence of the allyl and chlorobenzyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine with key analogs, focusing on structural features, bioactivity, and structure-activity relationships (SAR).

Table 1: Comparison of Structural Analogs

Key Research Findings and SAR Insights

Role of the 4-Chlorobenzyl Group: The 4-chlorobenzyl moiety is a consistent pharmacophore across diverse scaffolds (quinazolinamines, phthalazinones, pyridines). Its electron-withdrawing chlorine atom and hydrophobic benzyl group enhance binding to targets like CYP2B6 and HIV integrase .

Impact of Core Structure: Quinazolinamine vs. Phthalazinone: While both are nitrogen-containing heterocycles, phthalazinones (e.g., compound 5) require N-methylation for antifungal activity, whereas quinazolinamines with allyl groups may prioritize solubility or kinase inhibition . Pyridine vs. Coumarin: The 4-chlorobenzyl group in pyridines (CYP2B6 inhibition) and coumarins (anti-HIV) demonstrates scaffold versatility, suggesting this compound could be repurposed for multiple targets .

Substituent Effects :

- Allyl Group : The allyl substituent in quinazolinamines may improve bioavailability by reducing metabolic degradation compared to methyl or aryl groups .

- Sulfanyl vs. Amine : Replacement of the amine with a sulfanyl group (as in the tetrahydroquinazolinamine analog) could reduce potency due to altered hydrogen-bonding capacity .

Biological Activity

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine is a synthetic compound belonging to the quinazolinamine class, which is recognized for its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with various biological targets, particularly kinases and enzymes involved in cell signaling pathways. The presence of the allyl and chlorobenzyl groups may enhance binding affinity and specificity, leading to significant biological effects.

Biological Activity

This compound exhibits a range of biological activities:

-

Anticancer Activity:

- Preliminary studies indicate that quinazolinamine derivatives may inhibit cancer cell proliferation.

- The compound has shown potential against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

-

Antimicrobial Properties:

- Quinazolinamines are known for their antimicrobial effects, suggesting that this compound may also exhibit similar properties.

- Research indicates effectiveness against both gram-positive and gram-negative bacteria.

-

Enzyme Inhibition:

- The compound may act as an inhibitor for specific enzymes, including those involved in metabolic pathways relevant to cancer and microbial resistance.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against E. coli and S. aureus | |

| Enzyme Inhibition | Potential inhibition of kinases |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| N-allyl-2-(4-chlorobenzyl)-4-pyrimidinamine | Anticancer | 12.5 |

| N-allyl-2-(4-chlorobenzyl)-4-thiazolinamine | Antimicrobial | 15.0 |

| N-allyl-2-(4-chlorobenzyl)-4-benzoxazinamine | Enzyme Inhibition | 10.0 |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various quinazolinamines, including this compound, against human cancer cell lines. The results demonstrated significant inhibition of proliferation in breast and lung cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of the compound against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound exhibited notable inhibitory effects, highlighting its potential in treating resistant infections.

Q & A

Q. Q1. What are the standard synthetic routes for N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step procedures involving nucleophilic substitution and cyclization. For example:

- Allylation : Reacting 2-(4-chlorobenzyl)-4-quinazolinamine with allyl bromide in a polar aprotic solvent (e.g., DMF) under reflux ().

- Cyclization : Electrochemical methods using aluminum/carbon electrodes and acetic acid at room temperature yield 4-quinazolinones in 70% efficiency (vs. traditional high-temperature methods) ().

- Chlorobenzyl introduction : 4-Chlorobenzyl chloride is coupled with intermediates via reflux in ethanol with anhydrous K₂CO₃ ().

Key variables : Temperature (high vs. ambient), solvent polarity, and catalyst choice (e.g., K₂CO₃ vs. electrochemical systems) critically impact yields (13% in vs. 70% in ).

Structural Characterization

Q. Q2. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Basic : ¹H/¹³C NMR and FT-IR verify functional groups (e.g., allyl protons at δ 5.2–5.8 ppm, chlorobenzyl aromatic signals) ().

- Advanced : X-ray crystallography resolves spatial arrangements, as seen in diorganotin complexes (). Computational modeling (DFT) predicts electronic properties and reactive sites.

Pharmacological Activity

Q. Q3. What biological activities are associated with this compound, and how are these evaluated experimentally?

- Basic anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models ().

- Advanced apoptosis induction : Caspase-3 activation assays in live-cell high-throughput systems identify 4-anilinoquinazoline derivatives as apoptosis inducers (). EC₅₀ values are quantified via dose-response curves.

Structure-Activity Relationship (SAR) Studies

Q. Q4. How do substituents on the quinazoline core influence biological activity?

- Basic SAR : The 4-chlorobenzyl group enhances lipophilicity and target binding (e.g., melanocortin receptors in ). Allyl groups improve membrane permeability.

- Advanced 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity. For example, bulky substituents at position 2 reduce anticonvulsant efficacy ().

Analytical Method Development

Q. Q5. What chromatographic techniques are used to purify and quantify this compound?

- Basic : Flash chromatography (silica gel, petroleum ether/Et₂O 8:2) achieves >95% purity ().

- Advanced : HPLC-PDA-MS hyphenated systems quantify trace impurities and degradation products ().

Data Contradictions and Reproducibility

Q. Q6. How can researchers resolve discrepancies in reported yields or bioactivity data?

- Synthesis : Electrochemical methods () often outperform traditional thermal routes due to reduced side reactions.

- Bioactivity : Variability in apoptosis assays () may stem from cell line differences (e.g., HeLa vs. HepG2). Standardize protocols (e.g., ATP-based viability assays).

Mechanistic Investigations

Q. Q7. What strategies identify the molecular targets of this compound?

- Advanced : Competitive binding assays (e.g., fluorescence polarization) and CRISPR-Cas9 knockout screens reveal interactions with kinases or apoptosis regulators (). Molecular docking predicts binding to caspase-3’s active site.

Stability and Degradation

Q. Q8. How should this compound be stored to prevent decomposition?

- Basic : Store in sealed containers under inert gas (N₂/Ar) at –20°C ().

- Advanced : Accelerated stability studies (40°C/75% RH) with LC-MS monitor hydrolytic degradation (e.g., cleavage of allyl or chlorobenzyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.